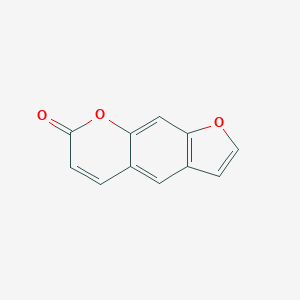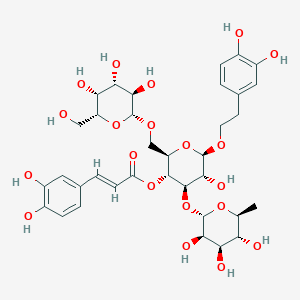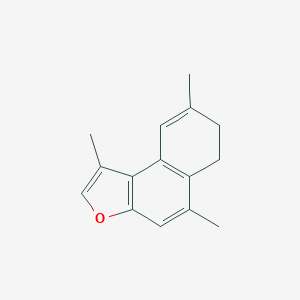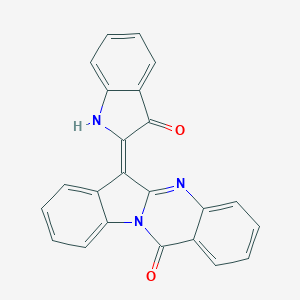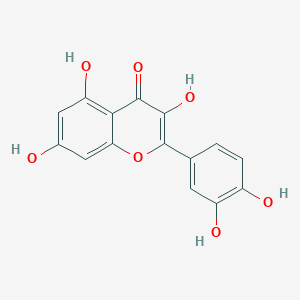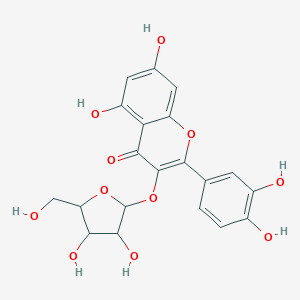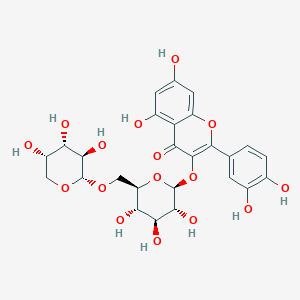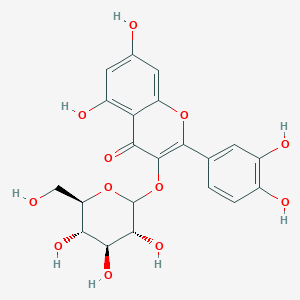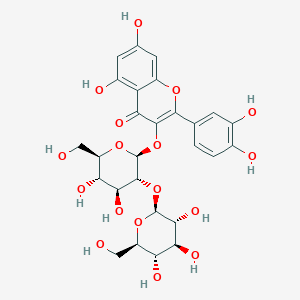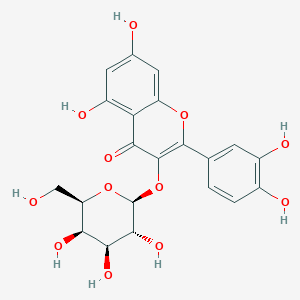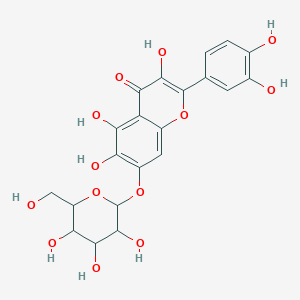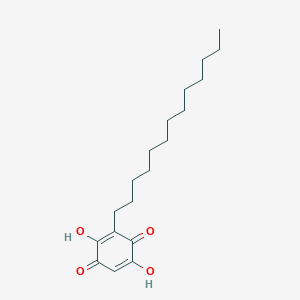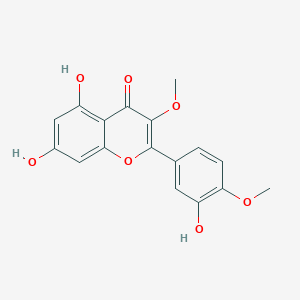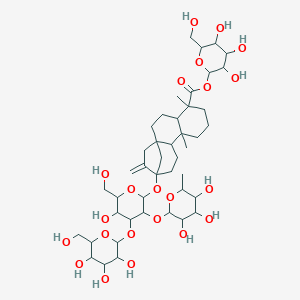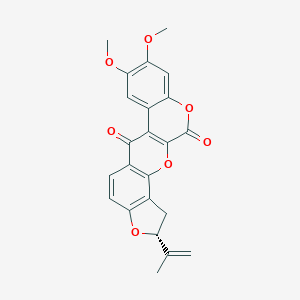
Rotenonone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rotenone is a naturally occurring compound that has been used for centuries as a pesticide and fish poison. It is derived from the roots of several plants, including Derris, Lonchocarpus, and Tephrosia. Rotenone has been widely used in scientific research as a tool to study mitochondrial function, neurodegenerative diseases, and cancer.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential : Rotenone has been used to study neuroprotective properties of certain substances. For instance, a study found that chlorogenic acid-rich Solanum melongena extracts protected against rotenone-induced neurotoxicity in PC-12 cells (Youn et al., 2019).
Environmental Impact Assessment : Research has investigated the effects of rotenone on non-target aquatic fauna, revealing its significant impact on various invertebrate groups (Dalu et al., 2015).
Marine Biodiversity Research : Rotenone has been used as a tool for sampling reef and shore fishes for marine research, playing a crucial role in assessing fish faunas in coral reefs and other tropical shoreline habitats (Robertson & Smith-Vaniz, 2008).
Study of Cellular Mechanisms : It has been a key substance in understanding the mechanisms of rotenone-induced neuronal cell death. For example, PDGF-BB was found to protect mitochondria from rotenone in T98G cells, indicating potential therapeutic strategies in rotenone-induced oxidative damage in astrocytes (Cabezas et al., 2015).
Investigation of Parkinson's Disease : Several studies have used rotenone to model Parkinson's disease in animal experiments, exploring its role in the degeneration of dopaminergic neurons and induction of parkinsonian symptoms (Alam & Schmidt, 2002; Radad et al., 2019).
Exploration of Toxicological Effects : Rotenone's role in inhibiting microtubule assembly and mammalian cell proliferation has been studied, providing insights into its effects at the cellular level (Srivastava & Panda, 2007).
Role in Autophagy and Lysosomal Functions : Research has explored rotenone's effect on autophagy flux and lysosomal functions, particularly in the context of Parkinson's disease (Wu et al., 2015).
Eigenschaften
CAS-Nummer |
4439-62-7 |
|---|---|
Produktname |
Rotenonone |
Molekularformel |
C23H18O7 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(6R)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-12,21-dione |
InChI |
InChI=1S/C23H18O7/c1-10(2)15-8-13-14(28-15)6-5-11-20(24)19-12-7-17(26-3)18(27-4)9-16(12)29-23(25)22(19)30-21(11)13/h5-7,9,15H,1,8H2,2-4H3/t15-/m1/s1 |
InChI-Schlüssel |
CWZIPBGXMLRVIC-OAHLLOKOSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
Kanonische SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
Synonyme |
NSC 219968; (2R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6,12-dione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



